molecular formula C9H14O3S B13181927 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13181927
M. Wt: 202.27 g/mol
InChI Key: LTRDFRLWCWYDOE-UHFFFAOYSA-N
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Description

1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is a unique spirocyclic compound characterized by its distinct molecular structure, which includes an oxygen and sulfur atom within the spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds, followed by a series of reactions to form the spirocyclic structure . The key steps often involve metal-catalyzed oxidative cyclization and subsequent functional group transformations .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may also incorporate advanced catalytic systems and continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the spiro ring .

Scientific Research Applications

1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism by which 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Oxa-4-thiaspiro[4.5]decane-6-carbonitrile
  • 8-oxa-1-thiaspiro[4.5]decane-4-carboxylic acid
  • 1-Oxa-8-azaspiro[4.5]decane Hydrochloride

Comparison: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is unique due to its specific combination of oxygen and sulfur atoms within the spiro ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is a unique spirocyclic compound characterized by its complex molecular structure, which includes both oxygen and sulfur within a spiro framework. This compound has garnered attention for its potential biological activity, particularly regarding its interactions with muscarinic acetylcholine receptors, which are significant in the context of Alzheimer's disease treatment.

Chemical Structure and Properties

The molecular structure of this compound allows for unique three-dimensional conformations that influence its biological interactions. The presence of a carboxylic acid functional group enhances its reactivity and potential pharmacological properties, making it an interesting candidate for drug development.

Muscarinic Receptor Interaction

Research indicates that derivatives of this compound may act as muscarinic agonists. These compounds mimic acetylcholine's effects on muscarinic receptors, potentially improving cognitive function in Alzheimer's patients. Studies have shown that modifications to the spirocyclic structure can significantly affect binding affinity and receptor selectivity, which are crucial for optimizing therapeutic agents .

Case Studies and Experimental Findings

A notable study evaluated the biological activity of various derivatives of this compound through in vitro assays. Key findings include:

  • Inhibition of Acetylcholinesterase (AChE) : Some derivatives showed potent AChE inhibition, which is beneficial for increasing acetylcholine levels in the brain, thus aiding cognitive functions in Alzheimer's disease models .
  • Selectivity for Receptor Types : Certain compounds demonstrated selectivity for specific receptor subtypes, such as 5-HT1A receptors, indicating their potential use in treating mood disorders alongside cognitive impairments .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

Compound NameStructure CharacteristicsUnique Features
1-Oxa-8-thiaspiro[4.5]decane Contains both oxygen and sulfur in a spiro systemPotential muscarinic activity
8-Oxa-2-azaspiro[4.5]decane Contains nitrogen instead of sulfurMay exhibit different biological activities
1-Oxa-8-lambda6-thiaspiro[4.5]decane Similar spiro structure but different heteroatomsUnique reactivity patterns due to lambda sulfur
1-Oxa-4-thiaspiro[4.5]decane Shorter spiro system without carboxylic groupLacks functional diversity present in target compound

The mechanism by which this compound exerts its effects involves specific interactions with molecular targets related to neurotransmitter systems. The compound's ability to modulate receptor activity suggests it could play a role in enhancing synaptic transmission and neuroprotection in neurodegenerative conditions like Alzheimer's disease.

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

1-oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C9H14O3S/c10-8(11)7-1-4-12-9(7)2-5-13-6-3-9/h7H,1-6H2,(H,10,11)

InChI Key

LTRDFRLWCWYDOE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1C(=O)O)CCSCC2

Origin of Product

United States

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